1H and 13C NMR spectroscopy data for 1-(But-2-yn-1-yl)-2-methyl-1h-imidazole
1H and 13C NMR spectroscopy data for 1-(But-2-yn-1-yl)-2-methyl-1h-imidazole
An In-depth Technical Guide to the 1H and 13C NMR Spectroscopy of 1-(But-2-yn-1-yl)-2-methyl-1H-imidazole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy data for the novel heterocyclic compound, 1-(But-2-yn-1-yl)-2-methyl-1H-imidazole. Designed for researchers, scientists, and professionals in the field of drug development, this document delves into the theoretical underpinnings of NMR as applied to this specific molecular structure. It presents predicted spectral data based on established chemical shift principles and data from analogous structural fragments. Furthermore, this guide outlines detailed experimental protocols for acquiring high-quality NMR data and offers a thorough interpretation of the expected spectra, elucidating the correlation between chemical structure and spectral features.
Introduction: The Significance of 1-(But-2-yn-1-yl)-2-methyl-1H-imidazole in Medicinal Chemistry
The imidazole moiety is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals due to its ability to engage in various biological interactions.[1][2] The incorporation of a butynyl group introduces a degree of conformational rigidity and potential for further functionalization, making 1-(But-2-yn-1-yl)-2-methyl-1H-imidazole a compound of significant interest in the exploration of new therapeutic agents. Accurate structural elucidation is paramount in drug discovery, and NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular architecture in solution. This guide serves to provide a detailed NMR spectroscopic baseline for this promising molecule.
Theoretical Framework: Understanding the NMR Signature of the Target Molecule
The predicted 1H and 13C NMR spectra of 1-(But-2-yn-1-yl)-2-methyl-1H-imidazole are governed by the electronic environment of each nucleus. Key factors influencing the chemical shifts include:
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Inductive Effects: The electronegative nitrogen atoms in the imidazole ring deshield adjacent protons and carbons, shifting their resonances downfield.
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Aromaticity: The imidazole ring is aromatic, and the associated ring current effect influences the chemical shifts of the ring protons.
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Magnetic Anisotropy of the Alkyne: The π-electron system of the carbon-carbon triple bond generates a local magnetic field. This anisotropy shields the acetylenic protons, causing them to resonate at a lower frequency (upfield) than might be expected based solely on the electronegativity of the sp-hybridized carbons.[3]
Predicted 1H and 13C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for 1-(But-2-yn-1-yl)-2-methyl-1H-imidazole, based on data from 2-methylimidazole and but-2-yne derivatives.[4][5][6] The numbering scheme used for the assignments is presented in the molecular structure diagram below.
Molecular Structure and Numbering
Caption: Molecular structure of 1-(But-2-yn-1-yl)-2-methyl-1H-imidazole with atom numbering for NMR assignments.
Table 1: Predicted 1H NMR Data (in CDCl3, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.0 - 7.2 | d | 1H | H5 | Deshielded by adjacent N1 and aromatic ring current. |
| ~6.8 - 7.0 | d | 1H | H4 | Deshielded by adjacent N3 and aromatic ring current. |
| ~4.8 | q | 2H | H6 (CH2) | Adjacent to N1 and the alkyne group; shows coupling to the C9 methyl protons. |
| ~2.4 | s | 3H | H10 (CH3) | Typical chemical shift for a methyl group on an imidazole ring.[5] |
| ~1.8 | t | 3H | H9 (CH3) | Characteristic shift for a methyl group adjacent to an alkyne; shows coupling to the C6 methylene protons.[4] |
Table 2: Predicted 13C NMR Data (in CDCl3, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145 | C2 | Quaternary carbon of the imidazole ring, deshielded by two adjacent nitrogen atoms. |
| ~128 | C5 | Imidazole ring carbon, influenced by adjacent N1. |
| ~120 | C4 | Imidazole ring carbon, influenced by adjacent N3. |
| ~80 | C7 or C8 | sp-hybridized carbon of the alkyne. |
| ~75 | C8 or C7 | sp-hybridized carbon of the alkyne. |
| ~35 | C6 (CH2) | Aliphatic carbon attached to the imidazole nitrogen. |
| ~12 | C10 (CH3) | Methyl carbon attached to the imidazole ring. |
| ~4 | C9 (CH3) | Methyl carbon of the butynyl group.[4] |
Experimental Protocol: Acquiring High-Resolution NMR Spectra
To obtain high-quality 1H and 13C NMR spectra of 1-(But-2-yn-1-yl)-2-methyl-1H-imidazole, the following protocol is recommended:
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Sample Preparation:
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Weigh approximately 5-10 mg of the purified compound.
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Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl3). CDCl3 is a suitable solvent as it is aprotic and effectively dissolves a wide range of organic compounds.
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Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
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Transfer the solution to a 5 mm NMR tube.
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1H NMR Acquisition:
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Use a 400 MHz (or higher) NMR spectrometer.
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Acquire a standard one-dimensional proton spectrum.
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Typical parameters:
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Spectral width: ~16 ppm
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Acquisition time: ~2-3 seconds
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Relaxation delay: 2 seconds
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Number of scans: 16-32 (adjust for desired signal-to-noise ratio)
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13C NMR Acquisition:
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Acquire a proton-decoupled 13C spectrum.
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Typical parameters:
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Spectral width: ~220 ppm
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Acquisition time: ~1-2 seconds
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Relaxation delay: 2 seconds
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Number of scans: 1024 or more (due to the low natural abundance of 13C)
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2D NMR Experiments (for unambiguous assignments):
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded 1H and 13C nuclei, confirming the assignments of protonated carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for assigning quaternary carbons and confirming the connectivity of the molecular fragments.
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COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, for instance, between the CH2 (H6) and CH3 (H9) of the butynyl group.
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Spectral Interpretation and Structural Elucidation
The predicted spectra provide a clear structural fingerprint of 1-(But-2-yn-1-yl)-2-methyl-1H-imidazole.
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1H NMR Spectrum: The two distinct signals in the aromatic region (~6.8-7.2 ppm) with doublet multiplicities are characteristic of the H4 and H5 protons on the imidazole ring. The downfield singlet at ~2.4 ppm is indicative of the methyl group at the C2 position. The methylene protons (H6) adjacent to the imidazole nitrogen are expected around 4.8 ppm and will likely appear as a quartet due to long-range coupling with the terminal methyl protons of the butynyl group. These terminal methyl protons (H9) should appear as a triplet around 1.8 ppm.
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13C NMR Spectrum: The most downfield signal (~145 ppm) corresponds to the C2 carbon, situated between two nitrogen atoms. The other two imidazole ring carbons, C4 and C5, will resonate at approximately 120 ppm and 128 ppm. The two sp-hybridized carbons of the alkyne (C7 and C8) are expected in the 75-80 ppm region. The aliphatic carbons (C6, C9, and C10) will appear in the upfield region of the spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the complete NMR analysis of 1-(But-2-yn-1-yl)-2-methyl-1H-imidazole.
Caption: Workflow for NMR-based structural elucidation.
Conclusion
This technical guide provides a robust framework for understanding and acquiring the 1H and 13C NMR spectra of 1-(But-2-yn-1-yl)-2-methyl-1H-imidazole. The predicted data, grounded in established NMR principles, offers a reliable reference for researchers working with this compound. The detailed experimental protocols ensure the acquisition of high-quality data, which, when combined with the interpretative guidance provided, will facilitate the unambiguous structural confirmation of this and related molecules, thereby accelerating research and development in medicinal chemistry.
References
- Liu, J. et al. (2014). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of ChemTech Research, 6(7), pp.3834-3844.
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Doc Brown's Chemistry. (2025). 1H and 13C NMR spectra of but-2-yne (2-butyne). Available at: [Link]
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NIST. (n.d.). 2-Methyl-1H-imidazole. In NIST Chemistry WebBook. Retrieved from [Link]
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Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]
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Zhang, L. et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1106. Available at: [Link]
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